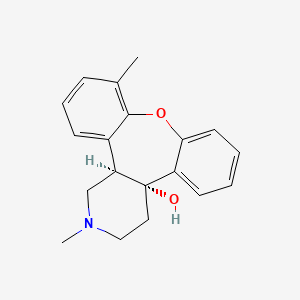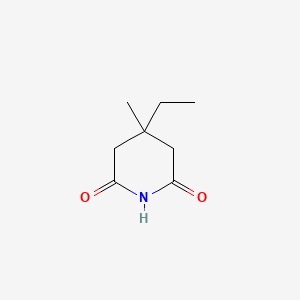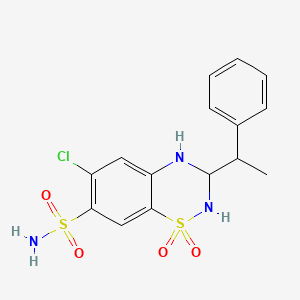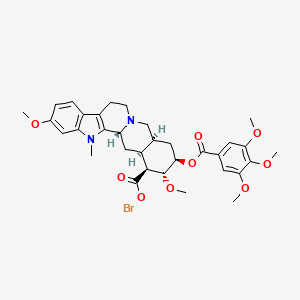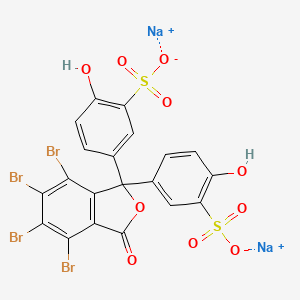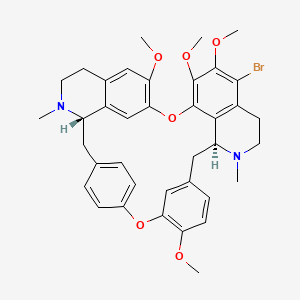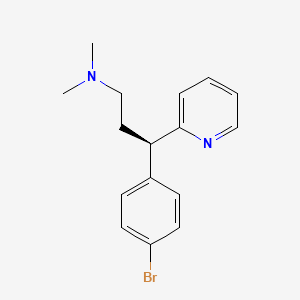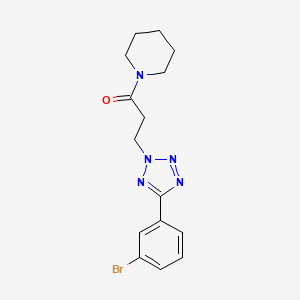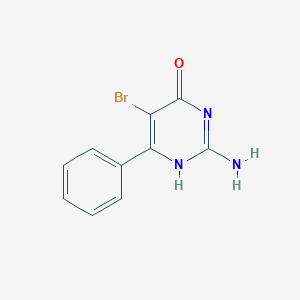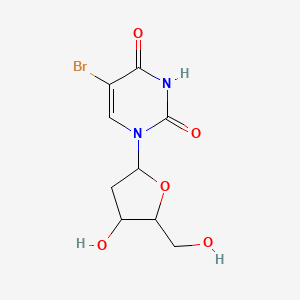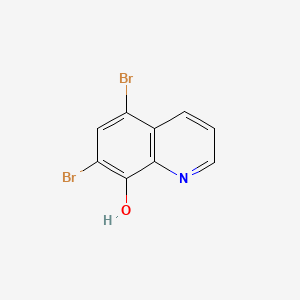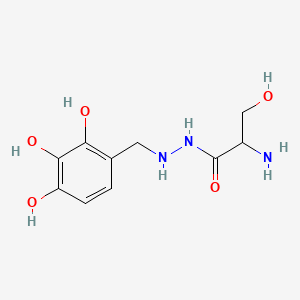
Benserazide
描述
Benserazide is a medication primarily used in combination with levodopa for the treatment of Parkinson’s disease, parkinsonism, and restless leg syndrome . It is a peripherally acting aromatic L-amino acid decarboxylase inhibitor that prevents the conversion of levodopa to dopamine outside the central nervous system . This action helps to increase the availability of levodopa in the brain, thereby enhancing its therapeutic effects while minimizing peripheral side effects .
作用机制
生化分析
Biochemical Properties
. This inhibition prevents the peripheral conversion of levodopa to dopamine, allowing more levodopa to reach the brain where it can be converted to dopamine. Benserazide itself is hydrolyzed to trihydroxybenzylhydrazine, which is a potent inhibitor of AADC . This interaction is essential for minimizing the peripheral side effects of levodopa therapy, such as nausea and cardiac arrhythmias .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In cancer cells, this compound has been identified as a selective inhibitor of hexokinase 2 (HK2), an enzyme involved in glycolysis . By inhibiting HK2, this compound reduces glucose uptake, lactate production, and intracellular ATP levels, leading to cell apoptosis and loss of mitochondrial membrane potential . Additionally, this compound’s inhibition of AADC reduces the peripheral synthesis of dopamine, thereby minimizing adverse effects associated with dopamine in non-neuronal tissues .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of AADC . This enzyme catalyzes the decarboxylation of aromatic L-amino acids, including levodopa to dopamine. By inhibiting AADC, this compound prevents the peripheral conversion of levodopa to dopamine, allowing more levodopa to cross the blood-brain barrier and be converted to dopamine in the brain . This mechanism is crucial for enhancing the therapeutic efficacy of levodopa in treating Parkinson’s disease. Additionally, this compound’s inhibition of HK2 in cancer cells disrupts glycolysis, leading to reduced energy production and increased cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound causes a dose-dependent increase in the area under the concentration-time curve (AUC) of levodopa, indicating enhanced bioavailability . Long-term therapy with this compound and levodopa can lead to fluctuations in clinical response, such as dyskinesias and end-of-dose wearing off . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its effects on cellular function have been shown to persist with chronic administration .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, intraperitoneal injection of this compound at 300 and 600 mg/kg has been shown to suppress tumor growth in tumor-bearing mice without causing toxicity . Additionally, the combination of this compound with levodopa has been found to produce higher levels of dopamine in the brain compared to levodopa alone . High doses of this compound can lead to adverse effects, such as reduced cell viability and increased apoptosis in cancer cells .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its inhibition of AADC . This inhibition prevents the decarboxylation of levodopa to dopamine in peripheral tissues, allowing more levodopa to reach the brain. This compound is hydrolyzed to trihydroxybenzylhydrazine in the intestinal mucosa and liver, which is a potent inhibitor of AADC . This metabolic pathway is crucial for the therapeutic efficacy of this compound in combination with levodopa for the treatment of Parkinson’s disease .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through its interaction with AADC . It does not cross the blood-brain barrier, which allows it to selectively inhibit peripheral AADC without affecting central AADC . This selective inhibition is essential for increasing the availability of levodopa to the brain. Additionally, this compound has been observed to have 0% protein binding, indicating that it is freely available in the plasma for interaction with its target enzyme .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with AADC . This localization is crucial for its inhibitory effects on the enzyme, preventing the peripheral conversion of levodopa to dopamine. This compound does not cross the blood-brain barrier, ensuring that its effects are limited to peripheral tissues . This selective localization is essential for minimizing the peripheral side effects of levodopa therapy while enhancing its central efficacy.
准备方法
合成路线和反应条件: 苯塞瑞嗪盐酸盐可以通过一步法合成,该方法涉及在氢气和催化剂存在下,丝氨酸酰肼盐酸盐与 2,3,4-三羟基苯甲醛反应 . 反应通常在水、乙醇、异丙醇或二甲醚等溶剂中进行 . 该过程包括将反应混合物加热至 40°C,并在减压下搅拌 10 小时 .
工业生产方法: 苯塞瑞嗪盐酸盐的工业生产遵循类似的合成路线,但规模更大。 使用高效催化剂和优化的反应条件可确保最终产品的高产率和纯度 .
化学反应分析
反应类型: 苯塞瑞嗪会发生各种化学反应,包括氧化、还原和取代反应 .
常用试剂和条件:
主要产物: 从这些反应形成的主要产物包括苯塞瑞嗪的各种衍生物,如腙和席夫碱 .
科学研究应用
苯塞瑞嗪具有广泛的科学研究应用:
相似化合物的比较
Uniqueness: this compound is unique in its ability to inhibit peripheral decarboxylation of levodopa without crossing the blood-brain barrier . This characteristic makes it particularly effective in combination therapies for Parkinson’s disease, as it minimizes peripheral side effects while maximizing central therapeutic effects .
属性
IUPAC Name |
2-amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16/h1-2,6,12,14-17H,3-4,11H2,(H,13,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQDCRGUHNALGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022651 | |
| Record name | Benserazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The combination of levodopa and benserazide is an anti-Parkinsonian agent. Levodopa itself is the metabolic precursor of dopamine. In Parkinson's disease, dopamine is depleted to a large degree in the striatum, pallidum, and substantia nigra in the central nervous system (CNS). The administration of levodopa to treat the disease is subsequently proposed to facilitate raises in the levels of available dopamine in these areas. The metabolism of levodopa to dopamine occurs via the enzyme dopa decarboxylase, although unfortunately, this metabolism can also occur in extracerebral tissues. As a result, the full therapeutic effect of an administered dose of levodopa may not be obtained if portions of it are catabolized outside of the CNS and various patient adherence diminishing extracerebral side effects due to the extracerebral presence of dopamine like nausea, vomiting, or even cardiac arrhythmias can also happen. Subsequently, a peripheral decarboxylase inhibitor like benserazide, which blocks the extracerebral decarboxylation of levodopa, when administered in combination with levodopa has obvious and significant advantages. Such benefits include reduced gastrointestinal side effects, a more rapid and complete response at the initiation of therapy, and a simpler dosing regimen. It is important to note, however, that benserazide is hydroxylated to trihydroxybenzylhydrazine in the intestinal mucosa and the liver, and that as a potent inhibitor of the aromatic amino acid decarboxylase, it is this trihydroxybenzylhydrazine metabolite of benserazide that mainly protects levodopa against decarboxylation to dopamine in the gut and also around the rest of the body outside of the blood-brain barrier. Regardless, because Parkinson's disease progresses even with the therapy of levodopa and benserazide, this kind of combined therapy is only ever indicated if it is capable of improving the quality of life and adverse effect profile of using such drugs for Parkinson's patients and there is little to be gained by switching to or starting this combination therapy if patients are already being managed with stable, effective, and well-tolerated levadopa-only therapy. Finally, it is also proposed that benserazide hydrochloride may be able to treat beta thalassaemia by maintaining the active expression of the gene for fetal hemoglobin so that constant production of fetal hemoglobin may replace the missing adult hemoglobin variation that is characteristic of patients with the condition, thereby decreasing the need for blood transfusion therapy. | |
| Record name | Benserazide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12783 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
322-35-0 | |
| Record name | Benserazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=322-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benserazide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000322350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benserazide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12783 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benserazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENSERAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/762OS3ZEJU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


